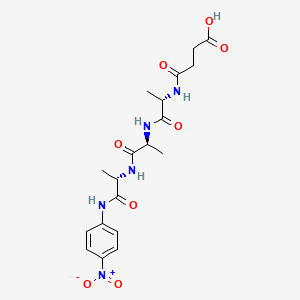
Succinyl-trialanine-4-nitroanilide
Descripción general
Descripción
Succinyl-trialanine-4-nitroanilide (STANA) is a chemical compound with the molecular formula C19H25N5O8 . It belongs to the class of small peptides and is derived from the combination of alanine, glycine, and glutamic acid, with a nitroanilide group attached. It is also known by other names such as SUC-ALA-ALA-ALA-PNA, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, and Suc-AAA-pNA .
Molecular Structure Analysis
STANA has a molecular weight of 451.4 g/mol . Its IUPAC name is 4-[[2S)-1-[[2S)-1-[[2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid . The structure of STANA can be represented by various SMILES strings, one of which is CC@@HNC@@HC(=O)NC@@HC(=O)NC1=CC=C(C=C1)N+[O-])NC(=O)CCC(=O)O .Physical And Chemical Properties Analysis
STANA has a molecular weight of 451.4 g/mol . Its physical and chemical properties have not been explicitly mentioned in the search results. More research would be needed to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Elastase Activity Assay
“SUC-ALA-ALA-ALA-PNA” serves as a colorimetric substrate for elastase, an enzyme that hydrolyzes this compound to release p-nitroanilide (pNA). The resulting pNA can be quantified by colorimetric detection at 405 nm, providing a measure of elastase activity. This assay is highly reproducible and can be completed in less than thirty minutes, making it a convenient method for routine elastase activity testing in various biological samples .
Protease Activity Assay
The compound is also used in proteolytic activity assays for serine proteases such as subtilisin carlsberg (SC), neutrophil elastase, trypsin, and chymotrypsin. It acts as a substrate that is hydrolyzed by these enzymes, allowing researchers to measure their activity levels in different sample types, including bone marrow lysates .
Screening of Fibrinolytic Enzymes
Researchers have utilized “SUC-ALA-ALA-ALA-PNA” for screening elastase activity in lyophilized earthworm fibrinolytic enzyme preparations. This application is significant for identifying potential therapeutic agents with fibrinolytic properties that could be used in treating blood clot-related disorders .
Quantification in Biological Fluids
The compound has been employed for quantifying elastase activity in sheep milk, which is important for understanding the role of this enzyme in milk production and its potential impact on dairy product quality .
Inhibitor Screening
It has been used as a substrate for screening inhibitors of honeybee venom enzymes in serine protease inhibition assays. This application is crucial for developing protective agents against bee stings and understanding the enzymatic mechanisms of bee venom .
Disease Biomarker Research
Elevated levels of enzymes capable of hydrolyzing “SUC-ALA-ALA-ALA-PNA” have been associated with hepatobiliary disorders and other diseases accompanied by tissue damage. Thus, this compound is used as a biomarker to study these conditions .
Milk Proteolytic Systems Study
In human and bovine milk research, the compound’s hydrolysis has been used to study the activity of elastase within milk, contributing to our understanding of milk’s proteolytic systems and their changes across lactation .
Enzyme Characterization
Partial purification and characterization of enzymes from human serum that hydrolyze “SUC-ALA-ALA-ALA-PNA” have been conducted to better understand their biochemical properties and potential roles in physiological processes .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGADOWXGKRAE-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200317 | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinyl-trialanine-4-nitroanilide | |
CAS RN |
52299-14-6 | |
| Record name | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52299-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYL-L-TRIALANINE P-NITROANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MJ6NSX3KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




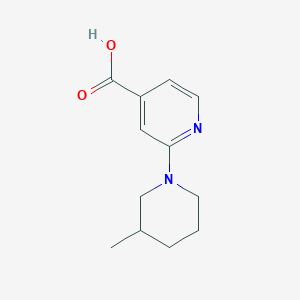
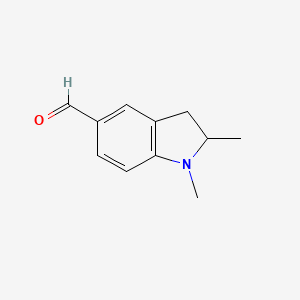
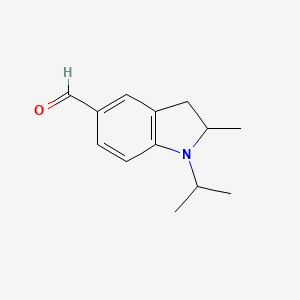
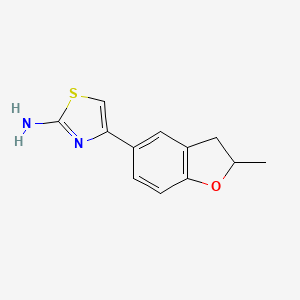








![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)